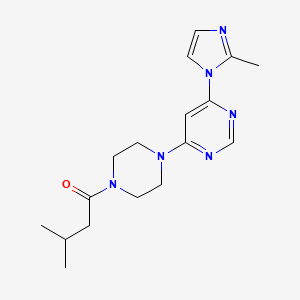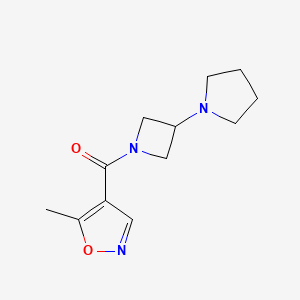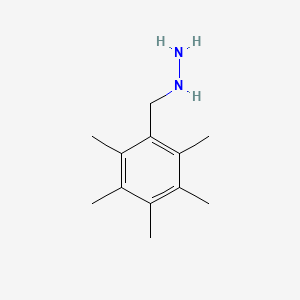
(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultraviolet Filters and Food Additives
Hydroxy-4-methoxybenzophenone, a compound with a structural similarity to the chemical , is extensively utilized as an ultraviolet filter in skincare products and as a food additive. The widespread use of these phenolic compounds and their detection in biological fluids like urine and amniotic fluid have led to investigations into their potential impact on human health and reproduction. For instance, a study found that high levels of exposure to similar compounds may influence birth weight and gestational age, indicating the need for a standardized approach in future research to understand their effects better (Ghazipura et al., 2017).
Antimicrobial Preservatives
Methyl paraben, a compound related to the chemical structure of interest, is recognized for its antimicrobial properties and is commonly used as a preservative in food, drugs, and cosmetics. It's noted for its stability, non-volatility, and extensive history of safe use. Despite its widespread usage, it's crucial to monitor and understand the cytotoxic actions of such compounds, especially in relation to mitochondrial function and potential allergic reactions (Soni et al., 2002).
Aquatic Environmental Impact
Parabens, including compounds with hydroxybenzoic acid components, are prominent as preservatives but have raised concerns as emerging contaminants in aquatic environments. Their ubiquity in water bodies, despite wastewater treatment, and their potential endocrine-disrupting effects necessitate further research on their behavior, fate, and impact on aquatic life and human health (Haman et al., 2015).
Pharmaceutical Impurities
Understanding and controlling pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, are critical for ensuring drug safety and efficacy. The study of impurities, their formation, and their impact on drug stability and performance is an essential aspect of pharmaceutical research and development (Saini et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , a key enzyme that catalyses the initial rate-limiting steps of melanin synthesis . Tyrosinase plays a critical role in melanogenesis, the process of melanin production and distribution to skin, hair follicles, and eyes .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . The compound’s inhibitory effect on tyrosinase is significant, with an IC50 value lower than that of kojic acid .
Biochemical Pathways
By inhibiting tyrosinase, the compound affects the melanogenesis pathway. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The inhibition of tyrosinase by the compound leads to a decrease in melanin production. This can result in a reduction in skin pigmentation . Therefore, the compound could potentially be used in treatments for conditions related to hyperpigmentation.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-12(20-2)11(18)6-9/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWITLDFPZNGZ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)



![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2482328.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)
![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)
![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2482334.png)
![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)

